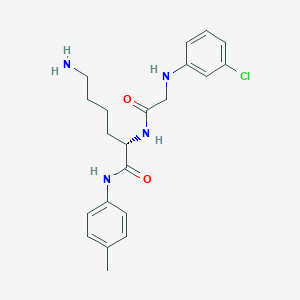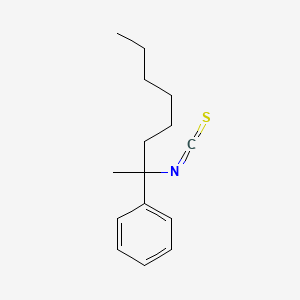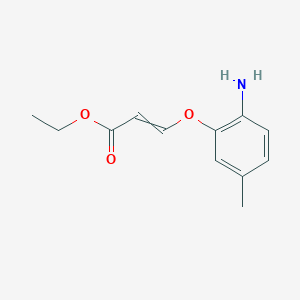
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester group, an amino group, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate typically involves the reaction of 2-amino-5-methylphenol with ethyl 3-bromoprop-2-enoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoalkene, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the deprotonation of the phenol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for maintaining product quality and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Ethyl 3-(2-amino-5-methylphenoxy)propan-2-ol.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate
- Ethyl 3-(2-amino-5-ethylphenoxy)prop-2-enoate
- Ethyl 3-(2-amino-5-methoxyphenoxy)prop-2-enoate
Uniqueness
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is unique due to the presence of the methyl group at the 5-position of the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to differences in its chemical behavior and biological activity compared to similar compounds.
Propiedades
Número CAS |
917872-64-1 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-8H,3,13H2,1-2H3 |
Clave InChI |
JVQOTZBKQUOBAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=COC1=C(C=CC(=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)
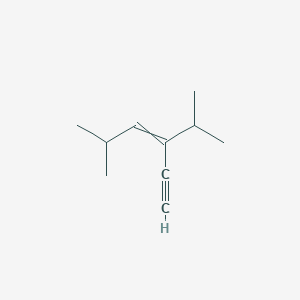
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)
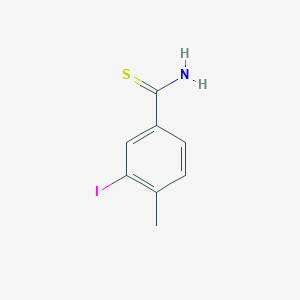

![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)

![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)

